Eslicarbazepine acetate-d4

Bioanalytical Method Validation LC-MS/MS Quantification Matrix Effect Correction

Choose Eslicarbazepine acetate-d4 for unmatched LC-MS/MS accuracy. This deuterated internal standard (SIL-IS) co-elutes perfectly with the analyte, compensating for matrix effects and ion suppression, ensuring FDA/EMA-compliant bioanalytical method validation. Non-deuterated analogs introduce variability and bias, compromising your pharmacokinetic and bioequivalence studies. Guarantee data integrity with this essential tool.

Molecular Formula C17H16N2O3
Molecular Weight 300.34 g/mol
Cat. No. B12373111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEslicarbazepine acetate-d4
Molecular FormulaC17H16N2O3
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
InChIInChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D
InChIKeyQIALRBLEEWJACW-MTXDTBRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eslicarbazepine Acetate-d4: Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis and PK Studies


Eslicarbazepine acetate-d4 (BIA 2-093-d4) is a deuterium-labeled analog of eslicarbazepine acetate, a third-generation dibenzazepine antiepileptic prodrug [1]. Eslicarbazepine acetate itself is a once-daily anticonvulsant approved for the adjunctive treatment of partial-onset (focal) seizures in patients aged ≥4 years [2]. The parent compound is hydrolyzed to its primary active metabolite, S-licarbazepine, which exerts therapeutic effects primarily through slow inactivation of voltage-gated sodium channels [3]. The deuterated form (d4) serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of eslicarbazepine acetate and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Non-Deuterated Eslicarbazepine Acetate Reference Standards Cannot Substitute for Eslicarbazepine Acetate-d4 in Quantitative LC-MS/MS Workflows


Generic substitution of unlabeled eslicarbazepine acetate or alternative non-isotopic internal standards for eslicarbazepine acetate-d4 in LC-MS/MS quantification workflows introduces uncontrolled analytical variability. Deuterated internal standards such as eslicarbazepine acetate-d4 exhibit nearly identical chromatographic retention behavior, ionization efficiency, and extraction recovery to the unlabeled analyte, thereby effectively compensating for matrix effects, ion suppression/enhancement, and sample-to-sample variability during sample preparation . Non-deuterated structural analogs or unrelated compounds cannot provide equivalent co-elution behavior and thus fail to correct for matrix-induced quantification bias, which can compromise method accuracy, precision, and regulatory compliance in bioanalytical method validation . In chiral separation workflows where eslicarbazepine acetate, R-licarbazepine, and oxcarbazepine must be simultaneously resolved and quantified, the use of an isotopically matched deuterated internal standard is essential for maintaining enantioselective assay integrity [1].

Quantitative Differentiation Evidence for Eslicarbazepine Acetate-d4 and Its Parent Compound Versus In-Class Alternatives


Deuterium-Labeled Eslicarbazepine Acetate-d4 Compensates for LC-MS/MS Matrix Effects Where Non-Deuterated Internal Standards Cannot

Eslicarbazepine acetate-d4, as a stable isotope-labeled internal standard (SIL-IS), provides co-elution with the unlabeled analyte in LC-MS/MS, thereby correcting for matrix effects and ion suppression/enhancement that non-deuterated internal standards cannot address . Deuterated internal standards are recognized as the gold standard for overcoming matrix effects in quantitative bioanalysis, with their use mandated in FDA and EMA bioanalytical method validation guidelines [1]. The d4 labeling (mass shift of +4 Da) provides sufficient mass separation from the unlabeled analyte to avoid isotopic interference while maintaining nearly identical physicochemical properties essential for accurate quantification .

Bioanalytical Method Validation LC-MS/MS Quantification Matrix Effect Correction

Eslicarbazepine Acetate Parent Compound Shows Reduced Drug-Drug Interaction Liability Versus Oxcarbazepine and Carbamazepine

In a head-to-head analysis of therapeutic drug monitoring (TDM) databases comprising data from 1,100 patients, eslicarbazepine acetate (ESL) demonstrated a significantly lower propensity for pharmacokinetic drug-drug interactions compared to oxcarbazepine (OXC) and carbamazepine (CBZ) [1]. The concentration-to-dose (C/D) ratio of ESL was unchanged when co-administered with enzyme-inducing anti-epileptic drugs (AEDs) or valproate (VPA), whereas the C/D ratio of CBZ decreased by 40% and 22% in combination with enzyme-inducing AEDs or VPA, respectively, indicating increased clearance and reduced drug exposure [1]. Furthermore, ESL demonstrated no significant enzyme-inducing effect on lamotrigine (LTG) metabolism, while OXC and CBZ reduced the C/D ratio of LTG by 20% and 34%, respectively [1].

Pharmacokinetic Drug Interactions Therapeutic Drug Monitoring Anti-Epileptic Drugs

Eslicarbazepine Acetate Parent Compound Demonstrates Superior Metabolite Selectivity With 95% S-Licarbazepine Versus 80:20 R/S Mixture for Oxcarbazepine

Eslicarbazepine acetate (ESL) is preferentially hydrolyzed to yield 95% of the active S-licarbazepine enantiomer and only 5% of the inactive or less active R-licarbazepine [1]. In contrast, oxcarbazepine (OXC) undergoes cytosolic reduction to produce a racemic mixture of R-licarbazepine and S-licarbazepine in an approximately 80:20 ratio [2][3]. The S-enantiomer is the primary pharmacologically active species responsible for voltage-gated sodium channel inhibition, while the R-enantiomer contributes minimally to therapeutic efficacy [4].

Chiral Pharmacokinetics Enantioselective Metabolism Sodium Channel Blockade

Eslicarbazepine Acetate Parent Compound Exhibits Longer Half-Life and Distinct Pharmacodynamic Mechanism Versus Carbamazepine and Oxcarbazepine

Eslicarbazepine acetate (ESL) exhibits a substantially longer half-life of its active metabolite S-licarbazepine (20–24 hours) compared to the active metabolite of oxcarbazepine (9.3 hours) and carbamazepine (6 hours) [1]. Additionally, ESL acts primarily through slow inactivation of voltage-gated sodium channels, whereas carbamazepine and oxcarbazepine predominantly affect fast inactivation [1]. The extended half-life supports once-daily dosing of ESL, in contrast to the twice-daily or multiple-times-daily regimens required for carbamazepine and oxcarbazepine [2].

Pharmacokinetic Half-Life Sodium Channel Inactivation Once-Daily Dosing

Validated Research and Industrial Application Scenarios for Eslicarbazepine Acetate-d4


Quantitative Bioanalysis in Pharmacokinetic and Bioequivalence Studies

Eslicarbazepine acetate-d4 is deployed as a stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of eslicarbazepine acetate and its metabolite S-licarbazepine in human plasma, serum, and other biological matrices. This application is essential for pharmacokinetic studies, bioequivalence trials for generic eslicarbazepine acetate formulations, and therapeutic drug monitoring (TDM) in clinical research settings . The d4 labeling provides a +4 Da mass shift that ensures chromatographic co-elution while enabling distinct mass spectrometric detection, thereby compensating for matrix effects and ensuring FDA/EMA-compliant method validation .

Enantioselective Chiral Separation Method Development and Validation

In enantioselective LC-MS/MS methods designed to simultaneously quantify eslicarbazepine acetate, eslicarbazepine (S-licarbazepine), R-licarbazepine, and oxcarbazepine, eslicarbazepine acetate-d4 serves as a matched internal standard that does not interfere with chiral resolution . The use of a deuterated analog is critical in these complex multi-analyte chiral assays, as it maintains the integrity of enantiomeric separation while providing accurate correction for matrix effects and extraction variability across all analytes of interest .

Analytical Method Validation and Quality Control in Pharmaceutical Development

Eslicarbazepine acetate-d4 is utilized as a reference standard for analytical method validation (AMV) and quality control (QC) applications during the synthesis and formulation stages of drug development. It provides traceability against pharmacopeial standards (USP or EP) and supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic eslicarbazepine acetate products . The compound is supplied with a Certificate of Analysis (COA) that meets regulatory requirements for purity (≥98%) and isotopic enrichment, ensuring its suitability for regulatory-facing analytical work .

Metabolic Pathway Elucidation Using Stable Isotope Tracing

Eslicarbazepine acetate-d4 can be employed as a tracer in in vitro and in vivo studies to elucidate the metabolic fate and biotransformation pathways of eslicarbazepine acetate. The deuterium label enables precise tracking of the parent compound and its metabolites through mass spectrometric analysis, facilitating the identification of metabolic pathways involving hydrolysis to S-licarbazepine and subsequent conjugation or oxidation reactions . This application supports drug metabolism and pharmacokinetics (DMPK) studies required for regulatory submissions.

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